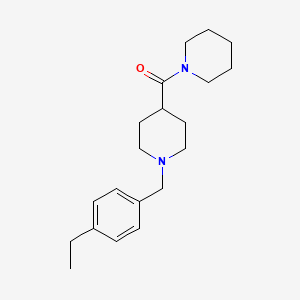
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MNDA is a derivative of isoindoline, and its unique chemical structure makes it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of the immune system. 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is its versatility, as it can be used in a variety of different applications. 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is its potential toxicity, which must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate. One area of interest is in the development of new materials using 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, which could have applications in fields such as electronics and energy storage. 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate also has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted. Additionally, research is needed to better understand the mechanism of action of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate and its potential side effects, which could inform the development of new drugs and therapies.
Synthesemethoden
The synthesis of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 5-nitroisophthalic acid, which undergoes a series of reactions to form the final product. The synthesis of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is in the field of materials science, where it has been used to create new materials with unique properties. 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer.
Eigenschaften
IUPAC Name |
[4-methyl-2-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-9-3-6-15(25-10(2)20)14(7-9)18-16(21)12-5-4-11(19(23)24)8-13(12)17(18)22/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFTVYVZSFNSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)



![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)